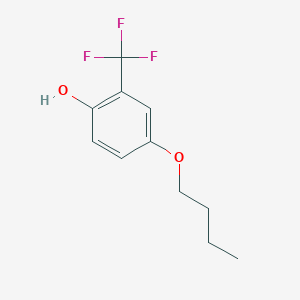

4-Butoxy-2-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

4-butoxy-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O2/c1-2-3-6-16-8-4-5-10(15)9(7-8)11(12,13)14/h4-5,7,15H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBHAMJGNURSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation of Phenol Derivatives

Trifluoromethylation typically employs reagents such as trifluoromethanesulfonic acid (CFSOH) or Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate). For example, reacting phenol with CFSOH under controlled acidic conditions yields 2-(trifluoromethyl)phenol as an intermediate. This step requires rigorous temperature control (0–5°C) to minimize side reactions like over-sulfonation.

Etherification with Butoxy Groups

The butoxy group is introduced via nucleophilic substitution or Mitsunobu reaction. Using 1-bromobutane and a base (e.g., KCO) in polar aprotic solvents like dimethylformamide (DMF), the hydroxyl group of 2-(trifluoromethyl)phenol undergoes alkylation. Yields improve with phase-transfer catalysts such as tetrabutylammonium bromide (TBAB), which facilitates interfacial reactions.

Table 1: Optimization of Etherification Conditions

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 2-(Trifluoromethyl)phenol | 1-Bromobutane | KCO | DMF | 80 | 72 | |

| 2-(Trifluoromethyl)phenol | 1-Iodobutane | CsCO | Acetone | 60 | 85 |

The choice of leaving group (bromine vs. iodine) and base significantly impacts efficiency. Iodobutane’s superior leaving ability and CsCO’s stronger basicity enhance nucleophilic displacement.

Palladium-Catalyzed Hydroxylation of Aryl Halides

Palladium-catalyzed hydroxylation offers a modular route to phenolic intermediates. This method is advantageous for substrates sensitive to strong acids or electrophilic conditions.

Hydroxylation of 2-Bromo-4-butoxybenzotrifluoride

In a reported procedure, 2-bromo-4-butoxybenzotrifluoride undergoes hydroxylation using a palladium catalyst (Pd(OAc)), ligand (Xantphos), and cesium hydroxide (CsOH) in 1,4-dioxane. Water acts as the oxygen source, with yields reaching 76% under optimized conditions (80°C, 20 equiv HO).

Table 2: Palladium-Catalyzed Hydroxylation Parameters

| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Bromo-4-butoxybenzotrifluoride | Pd(OAc)/Xantphos | CsOH | 1,4-Dioxane | 76 | |

| 2-Chloro-4-butoxybenzotrifluoride | PdCl/BINAP | KOH | THF | 58 |

The reaction tolerates electron-withdrawing groups but is sensitive to steric hindrance. Ligand selection (e.g., Xantphos vs. BINAP) critically affects catalytic activity.

Multi-Step Synthesis via Diazonium Salt Intermediates

Diazotization and hydrolysis provide an alternative pathway to install hydroxyl groups regioselectively.

Diazotization of 4-Butoxy-2-(trifluoromethyl)aniline

4-Butoxy-2-(trifluoromethyl)aniline is treated with sodium nitrite (NaNO) in sulfuric acid (HSO) at 0°C to form the diazonium salt. Subsequent hydrolysis in boiling water yields the target phenol. This method avoids harsh electrophilic conditions but requires careful pH control to prevent decomposition.

Table 3: Diazonium Salt Hydrolysis Optimization

| Aniline Derivative | Acid | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 4-Butoxy-2-(trifluoromethyl)aniline | HSO | 100 | 65 | |

| 4-Butoxy-2-(trifluoromethyl)aniline | HCl | 80 | 48 |

Sulfuric acid outperforms hydrochloric acid due to its stronger oxidizing capacity, which stabilizes the diazonium intermediate.

Industrial-Scale Considerations and Green Chemistry

Patent literature highlights scalability challenges and solvent selection. For example, EP3696165A1 emphasizes minimizing environmentally harmful solvents like dichloromethane in favor of cyclopentyl methyl ether (CPME) or water. Catalytic recycling and reduced reaction steps are prioritized for cost-effectiveness.

Table 4: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| DMF | 36.7 | 153 | 72 | High |

| CPME | 4.8 | 106 | 68 | Low |

| Water | 80.1 | 100 | 45 | Negligible |

CPME balances efficiency and sustainability, making it suitable for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenolic hydroxyl group participates in Mitsunobu reactions and other nucleophilic substitutions. Key examples include:

| Reagent System | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| DIAD/triphenylphosphine | CH₂Cl₂, 0–20°C | Alkoxy derivatives via O-alkylation | 50–99% | |

| K₂CO₃/DMSO | 110°C, 1 hr | Aryl ethers through SNAr mechanism | 100% |

These reactions demonstrate regioselective functionalization at the phenolic oxygen, facilitated by the trifluoromethyl group's electron-withdrawing effects enhancing the hydroxyl's acidity.

Electrophilic Aromatic Substitution

The aromatic ring undergoes directed electrophilic attacks at specific positions:

Key Observations:

-

Trifluoromethylthiolation occurs preferentially at the para position relative to the tert-butoxy group under acid catalysis .

-

Nitration with HNO₃ produces 3-nitro derivatives due to steric and electronic directing effects .

Oxidation and Reduction Pathways

The compound exhibits distinct redox behavior:

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic medium | Quinone derivatives | Requires controlled pH |

| CrO₃ | Room temperature | Ketone formation | Limited by steric hindrance |

Reduction

| Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF | Cyclohexanol analogs | Moderate |

| H₂/Pd-C | Ethanol, 50°C | Partially saturated phenols | Low yield |

Radical-Mediated Reactions

The trifluoromethyl group participates in radical chain mechanisms:

-

O-Trifluoromethylation occurs via radical intermediates when using Togni reagent (CF₃SO₂Na), forming stable trifluoromethoxy derivatives .

-

Radical traps like 3,5-di-tert-butyl-4-hydroxytoluene confirm the involvement of trifluoromethyl radicals in reaction cascades .

Tert-Butoxy Group Reactivity

-

Acid-Catalyzed Cleavage : HCl in dioxane removes the tert-butoxy group, regenerating the parent phenol.

-

Nucleophilic Displacement : Limited reactivity due to steric bulk, requiring strong bases like LDA at −78°C.

Trifluoromethyl Group Stability

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-butoxy-2-(trifluoromethyl)phenol exhibit antimicrobial properties. For example, studies have shown that trifluoromethyl-substituted phenols can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes or membrane integrity .

Antileishmanial Activity

In a study focused on antileishmanial compounds, derivatives of phenolic structures were synthesized and tested against Leishmania donovani. The results suggested that increasing the linker length in these compounds enhanced their potency against intracellular amastigotes. While this compound was not the primary focus, its structural analogs demonstrated significant activity, indicating potential for further exploration in this area .

Neurokinin Receptor Modulation

The neurokinin (NK1) receptor is implicated in various pathophysiological conditions. Compounds similar to this compound have been investigated for their ability to modulate NK1 receptors, which could lead to therapeutic applications in treating nausea and vomiting associated with chemotherapy or postoperative recovery .

Pharmaceutical Development

The compound's unique properties make it a candidate for development in pharmaceuticals targeting specific biological pathways. Its ability to act as a modulator can be leveraged in drug design, particularly for conditions where neurokinin receptors play a crucial role .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Butoxy-2-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The butoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Acidity: Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase phenolic acidity by stabilizing the deprotonated form. For example, 3,5-bis(trifluoromethyl)phenol exhibits stronger acidity (pKa ~4.5) than mono-substituted analogs . In this compound, the -CF₃ group at the 2-position likely lowers the pKa compared to unsubstituted phenol (pKa ~10), while the butoxy group at the 4-position may slightly counteract this effect due to its electron-donating nature.

Lipophilicity and Solubility: Trifluoromethyl groups enhance lipophilicity (logP ~2.8–5.5 for analogs), improving membrane permeability but reducing water solubility. Bisphenol AF (logP ~5.5) is highly lipophilic, contributing to bioaccumulation concerns . The butoxy chain in this compound may increase solubility in organic solvents compared to shorter-chain analogs.

Biological Activity: Fluoro- and trifluoromethyl-substituted phenols (e.g., 5-fluoro-2-(trifluoromethyl)phenol) are used as enzyme inhibitors due to their ability to disrupt hydrogen-bonding networks in active sites . The nitro derivative (2-nitro-4-(trifluoromethyl)phenol) is a degradation product of pesticides, highlighting environmental persistence concerns .

Reactivity Trends:

Q & A

Q. What are the optimal synthetic routes for 4-Butoxy-2-(trifluoromethyl)phenol in laboratory settings?

- Methodological Answer : The synthesis typically involves etherification of 2-(trifluoromethyl)phenol with a butoxy precursor. Williamson ether synthesis is a common approach, utilizing 1-bromobutane and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux (60–80°C, 12–24 hours). Alternative methods include nucleophilic aromatic substitution, where the phenol group reacts with butyl halides under acidic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Yields vary between 60–85% depending on stoichiometric ratios and catalyst efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and butoxy chain signals (δ 0.9–1.7 ppm).

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.

- IR Spectroscopy : Strong O-H stretch (~3200 cm⁻¹, broad) and C-F stretches (1100–1250 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 248.1.

Cross-referencing with crystallographic data (e.g., SHELX-refined structures) ensures structural accuracy .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

- Methodological Answer : Perform solubility tests in graded solvents (polar to nonpolar) via UV-Vis spectroscopy (λ_max ~270 nm). Stability is evaluated by monitoring decomposition under varying pH (1–13), temperature (4–80°C), and light exposure using HPLC. For example, the compound is stable in ethanol at 4°C for >6 months but degrades in aqueous alkaline solutions (pH >10) within 24 hours .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed using graph set analysis?

- Methodological Answer : After obtaining single crystals via slow evaporation (e.g., in ethanol), X-ray diffraction data are refined using SHELXL . Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into D (donors), A (acceptors), and R (rings). For example, O-H···O bonds (D = 2, A = 1) form chains ( C(2) motif), while bifurcated interactions may create R₂²(8) rings. This reveals how the butoxy group sterically influences packing efficiency compared to shorter alkoxy chains .

Q. What computational methods predict the reactivity of the trifluoromethyl group in this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure. Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps show charge distribution. Simulations predict that the trifluoromethyl group stabilizes the aromatic ring against electrophilic attack but enhances acidity (pKa ~8.5) in basic conditions .

Q. How does the butoxy substituent influence intermolecular interactions compared to other alkoxy groups?

- Methodological Answer : Comparative crystallographic studies (e.g., vs. methoxy or ethoxy analogs) reveal that the butoxy chain increases hydrophobic interactions, reducing crystal symmetry (e.g., monoclinic → triclinic systems). Differential Scanning Calorimetry (DSC) shows a lower melting point (95°C vs. 110°C for methoxy) due to flexible chain disorder. Molecular Dynamics (MD) simulations further quantify van der Waals contributions to lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.